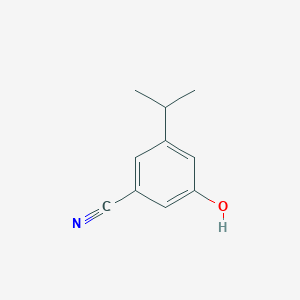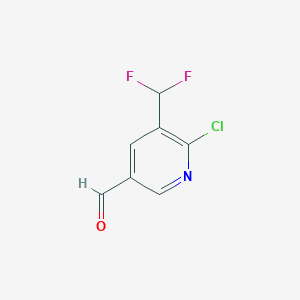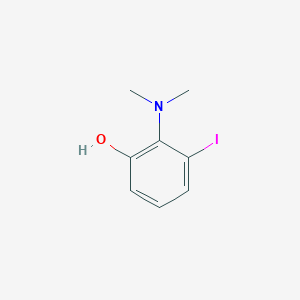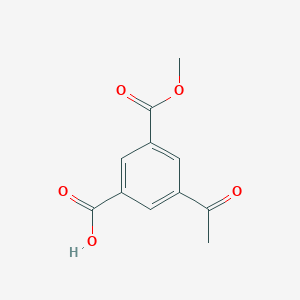
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethylester-4-bromo-butenethioic acid is an organic compound with the molecular formula C6H11BrO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethylester-4-bromo-butenethioic acid typically involves the esterification of 4-bromobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-bromobutanoic acid+ethanolH2SO4S-Ethylester-4-bromo-butenethioic acid+water
Industrial Production Methods
In an industrial setting, the production of S-Ethylester-4-bromo-butenethioic acid can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethylester-4-bromo-butenethioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanoic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 4-hydroxybutanoic acid derivatives.
Reduction: 4-bromo-1-butanol.
Oxidation: 4-bromobutanoic acid.
Aplicaciones Científicas De Investigación
S-Ethylester-4-bromo-butenethioic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biological Studies: In the development of enzyme inhibitors and other biologically active compounds.
Material Science: In the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of S-Ethylester-4-bromo-butenethioic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the thioic acid group.
4-Bromobutanoic acid: The parent acid of the ester.
4-Bromo-1-butanol: The reduced form of the ester.
Uniqueness
S-Ethylester-4-bromo-butenethioic acid is unique due to its combination of a bromine atom and an ester group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, further enhances its utility in research and industrial applications.
Propiedades
Fórmula molecular |
C6H9BrOS |
|---|---|
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
S-ethyl (E)-4-bromobut-2-enethioate |
InChI |
InChI=1S/C6H9BrOS/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
Clave InChI |
YSZCKXWOPZNVNY-ONEGZZNKSA-N |
SMILES isomérico |
CCSC(=O)/C=C/CBr |
SMILES canónico |
CCSC(=O)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


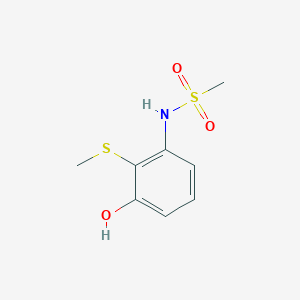
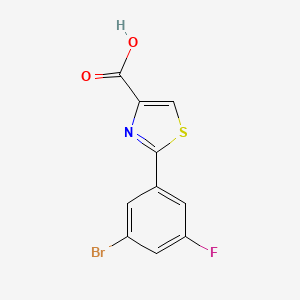
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
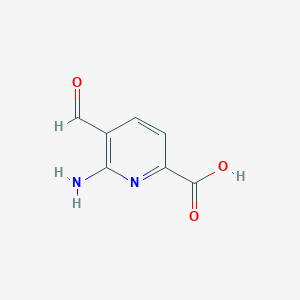
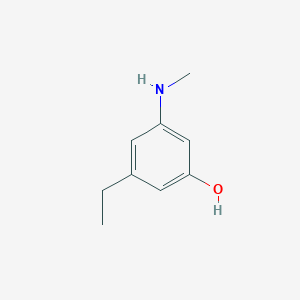

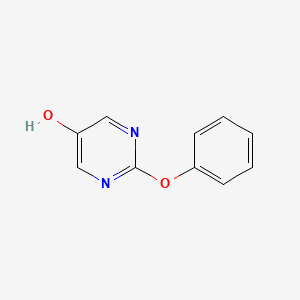
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)

